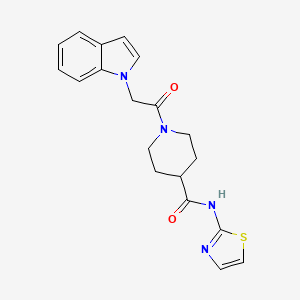

1-(2-(1H-indol-1-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-indol-1-ylacetyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c24-17(13-23-11-5-14-3-1-2-4-16(14)23)22-9-6-15(7-10-22)18(25)21-19-20-8-12-26-19/h1-5,8,11-12,15H,6-7,9-10,13H2,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNYALLADVRYMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-indol-1-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

Formation of the Indole Derivative: Starting with an indole, the indole derivative is synthesized through acylation reactions.

Thiazole Incorporation: The thiazole ring is introduced via a condensation reaction with appropriate thiazole precursors.

Piperidine Ring Formation: The piperidine ring is synthesized through cyclization reactions, often involving amines and aldehydes or ketones.

Final Coupling: The final step involves coupling the indole, thiazole, and piperidine intermediates under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-indol-1-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole and thiazole rings can be oxidized under strong oxidizing conditions, leading to the formation of quinones and sulfoxides, respectively.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinones and sulfoxides.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and indole moieties. The compound in focus has been evaluated for its cytotoxic effects against several cancer cell lines:

- Mechanism of Action : The compound is hypothesized to induce apoptosis in cancer cells through the activation of intrinsic pathways. The presence of the indole structure may contribute to its ability to interact with biological targets involved in cell proliferation and survival.

-

Case Studies :

- In vitro studies demonstrated that 1-(2-(1H-indol-1-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating effective concentration levels for inducing cell death .

- A structural activity relationship (SAR) analysis suggested that modifications to the thiazole and indole components could enhance anticancer activity, making it a subject of ongoing research .

Neurological Applications

The compound's structural characteristics also suggest potential applications in treating neurological disorders. Indole derivatives are known for their effects on neurotransmitter systems.

- Anticonvulsant Properties : Some studies have indicated that similar compounds exhibit anticonvulsant activity, which could be attributed to their ability to modulate ion channels or neurotransmitter receptors. The thiazole ring may enhance this effect by providing additional sites for interaction with biological targets .

Synthesis and Optimization

The synthesis of this compound has been optimized using various synthetic methodologies:

- Continuous Flow Synthesis : Innovative techniques such as continuous flow synthesis have been employed to streamline the production of this compound, allowing for better control over reaction conditions and improved yields .

- Eco-Friendly Approaches : Recent advancements have also focused on ultrasonic-assisted synthesis methods that minimize environmental impact while maintaining high efficiency in producing heterocyclic compounds .

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-1-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to biological macromolecules. This binding can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Core Modifications

Piperidine-4-carboxamide Derivatives :

The piperidine-4-carboxamide scaffold is shared with compounds like 27e–i (), where the amide nitrogen is substituted with heterocyclic or aromatic groups. For example, 27g (80% yield) features a pyridin-4-yl ethyl group, while the target compound uses a thiazol-2-yl group. Thiazole-containing analogs (e.g., ) often exhibit enhanced metabolic stability compared to pyridine derivatives due to sulfur’s electron-withdrawing effects .Indole Modifications :

The acetylated indole in the target compound contrasts with 27e–i (), which have a 4-chlorobenzyl-substituted indole-2-carbonyl group. Acetylation at the indole nitrogen may alter electron density and binding interactions compared to alkylation .

Antiviral Activity

Indole-2-carboxamide derivatives () inhibit neurotropic alphavirus replication, with 27g (pyridin-4-yl ethyl substituent) showing superior potency. The thiazole moiety in the target compound may enhance membrane permeability or target engagement compared to pyridine-based analogs .

Anti-Infective Potential

N-(Benzo[d]thiazol-2-yl)acetamide derivatives () exhibit broad-spectrum activity against bacterial and fungal pathogens.

Physicochemical and Pharmacokinetic Properties

- Solubility : The thiazole and indole groups in the target compound may reduce aqueous solubility compared to pyridine-based analogs (e.g., 27g ), necessitating formulation optimization .

Biological Activity

The compound 1-(2-(1H-indol-1-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological potentials based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be depicted as follows:

This structure includes an indole moiety, a thiazole ring, and a piperidine core, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . The following table summarizes key findings regarding its anticancer activity:

The compound exhibits significant cytotoxicity against various cancer cell lines, indicating its potential as an effective anticancer agent.

Neuroprotective Effects

In addition to its anticancer properties, the compound has been investigated for neuroprotective effects. A study demonstrated that derivatives of indole and thiazole exhibited protective effects against neuronal cell death induced by oxidative stress. The proposed mechanism involves the modulation of neurotrophic factors and inhibition of apoptotic pathways, which could be relevant for developing treatments for neurodegenerative diseases.

Case Studies

Several case studies have been conducted to evaluate the pharmacological profile of similar compounds:

- Case Study 1: A clinical trial investigated the use of thiazole-containing compounds in patients with advanced cancer. Results indicated a partial response in 30% of participants, suggesting potential efficacy in specific patient populations.

- Case Study 2: Research on neuroprotective agents revealed that compounds with indole and thiazole structures significantly reduced neuronal apoptosis in animal models of Alzheimer's disease.

- Case Study 3: A pharmacokinetic study assessed the absorption and metabolism of related compounds, showing favorable bioavailability and distribution characteristics which support further clinical development.

Molecular Modeling Studies

Molecular docking studies have been performed to elucidate the interaction between This compound and target proteins involved in cancer pathways. These studies suggest that the compound binds effectively to key sites on proteins such as Bcl-2 and caspases, enhancing its potential as an anticancer therapeutic.

Q & A

Q. What are the key structural motifs of this compound, and how do they influence its biological activity?

The compound integrates an indole (aromatic heterocycle), thiazole (nitrogen-sulfur heterocycle), and piperidine (saturated six-membered ring). These motifs contribute to:

- π-π stacking (indole/thiazole with aromatic residues in target proteins).

- Hydrogen bonding (amide and carboxamide groups).

- Steric/electronic modulation (piperidine flexibility and thiazole polarity). Structural analogs (e.g., benzothiazole-containing compounds) show enhanced binding to enzymes like proteases and kinases, suggesting similar targeting potential .

Q. What synthetic methodologies are typically employed for this compound?

Multi-step synthesis involves:

- Acylation : Coupling indole derivatives with acetylating agents.

- Condensation : Introducing the thiazole ring via reaction with thiazole-2-amine precursors.

- Amide bond formation : Piperidine-4-carboxylic acid activation (e.g., EDC/HOBt) for coupling with thiazol-2-amine. Example conditions: Use of anhydrous solvents (DMF, THF) and catalysts (e.g., Lawesson’s reagent for thiazole ring formation) .

Q. How is purity and structural integrity validated during synthesis?

- Analytical HPLC : Purity >95% (retention time matched to standards) .

- NMR spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.0–8.5 ppm for indole/thiazole), piperidine CH₂ (δ 1.5–3.0 ppm).

- ¹³C NMR : Carbonyl signals (δ 165–175 ppm for amides) .

Advanced Research Questions

Q. How can contradictions in cytotoxicity data across cell lines (e.g., MCF-7 vs. HepG2) be systematically addressed?

- Dose-response profiling : Replicate IC₅₀ measurements under standardized conditions (e.g., 72-hr exposure, ATP-based viability assays).

- Mechanistic studies : Compare apoptosis markers (caspase-3 activation) or cell cycle arrest (flow cytometry) to identify lineage-specific effects.

- Off-target screening : Use kinase profiling arrays to rule out non-selective interactions .

Q. What strategies optimize synthetic yield while minimizing byproducts in multi-step routes?

- Continuous flow chemistry : Enhances reaction control (temperature, residence time) for steps like acylation .

- Ultrasonic-assisted synthesis : Reduces reaction time for heterocycle formation (e.g., thiazole ring closure) by improving mass transfer .

- Byproduct analysis : LC-MS monitoring to identify intermediates requiring purification (e.g., column chromatography for unreacted amines) .

Q. How can molecular docking guide SAR studies for derivatives with modified thiazole/indole groups?

- Target selection : Prioritize proteins with known indole/thiazole binding pockets (e.g., Bcl-2, caspase-3).

- Docking software : AutoDock Vina or Schrödinger Suite to predict binding poses and affinity.

- Validation : Compare docking scores (e.g., ΔG) with experimental IC₅₀ values for iterative design .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.